1-Bromo-2-cyclobutylbenzene
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Overview
Description
1-Bromo-2-cyclobutylbenzene is a chemical compound with the CAS Number: 1353854-80-4 . It has a molecular weight of 211.1 and is typically stored at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11Br/c11-10-7-2-1-6-9 (10)8-4-3-5-8/h1-2,6-8H,3-5H2
. This indicates that the molecule consists of a benzene ring with a bromine atom and a cyclobutyl group attached to it. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis and Enzyme Inhibition
1-Bromo-2-cyclobutylbenzene has been studied for its potential applications in synthesizing compounds with significant biological activities. For instance, cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, have been investigated for their inhibitory effects on the carbonic anhydrase enzyme (CA). These compounds exhibited excellent inhibitory effects against human CA isoenzymes, highlighting their potential in designing inhibitors for various isoforms of this enzyme, critical in many physiological processes (Boztaş et al., 2015).
Ring Expansion and Organic Synthesis
The chemical has been used in studies focusing on ring expansion, showcasing its utility in creating novel compounds. One study involved the treatment of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne, leading to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process demonstrating the chemical's role in facilitating complex organic synthesis reactions through ring expansion techniques (Agou et al., 2015).
Mechanism of Action
Target of Action
1-Bromo-2-cyclobutylbenzene is a chemical compound that primarily targets the carbon-carbon bond formation in organic chemistry reactions . It is often used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium, which is a key step in Suzuki–Miyaura coupling reactions . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group and facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . On a cellular level, this can lead to the production of new molecules, contributing to various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment . Additionally, the presence of a palladium catalyst is crucial for the Suzuki–Miyaura coupling reaction to occur .
Properties
IUPAC Name |
1-bromo-2-cyclobutylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQZIMXWWOLJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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